(4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone

Equilibrative nucleoside transporter ENT1 ENT2

Target ENT1/ENT2 SAR with this structurally unique 2-fluorophenylpiperazine-pyridine amide (CAS 2034273-81-7). The ortho-fluoro substitution is critical for ENT affinity, while the 2-methoxyethoxypyridine moiety introduces unexplored selectivity potential. Deploy as an SAR expansion starting point: benchmark against FPMINT in [³H]uridine uptake assays; submit to broad receptorome panels to map monoaminergic targets; establish baseline DMPK for the 2-fluoro/2-methoxyethoxy pattern. Available at ≥95% purity from research chemical suppliers. Procurement: 5–50 mg for pilot screening; 50–250 mg for comprehensive ADME profiling. Confirm identity by LC-MS/NMR upon receipt.

Molecular Formula C19H22FN3O3
Molecular Weight 359.401
CAS No. 2034273-81-7
Cat. No. B2957981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
CAS2034273-81-7
Molecular FormulaC19H22FN3O3
Molecular Weight359.401
Structural Identifiers
SMILESCOCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C19H22FN3O3/c1-25-12-13-26-18-14-15(6-7-21-18)19(24)23-10-8-22(9-11-23)17-5-3-2-4-16(17)20/h2-7,14H,8-13H2,1H3
InChIKeyUEPZJNKGGMUWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034273-81-7: Procurement-Ready Profile of (4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone


(4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone (CAS 2034273-81-7) is a synthetic piperazine-pyridine amide conjugate with molecular formula C19H22FN3O3 and molecular weight 359.40 g/mol . The compound incorporates a 2-fluorophenyl-substituted piperazine pharmacophore linked via a carbonyl bridge to a 2-(2-methoxyethoxy)pyridin-4-yl moiety. The 2-fluorophenylpiperazine substructure is a recognized scaffold associated with affinity for monoaminergic receptors (serotonin, dopamine) and equilibrative nucleoside transporters (ENTs) [1]. The 2-methoxyethoxy side chain on the pyridine ring is a structural feature that has been shown in distinct chemical series to modulate potency and drug metabolism and pharmacokinetics (DMPK) properties [2]. This compound is currently available from multiple research chemical suppliers as a screening or reference standard, typically at ≥95% purity, and is primarily intended for in vitro target identification and structure–activity relationship (SAR) studies.

Why Generic Piperazine-Pyridine Amides Cannot Substitute for CAS 2034273-81-7 in Focused SAR Campaigns


Piperazine-pyridine amides constitute a broad and commercially abundant compound class, yet procurement decisions driven solely by scaffold similarity risk introducing uncharacterized shifts in target engagement, selectivity, and physicochemical behavior. The position of the fluorine atom on the phenyl ring (ortho- vs. meta- vs. para-) has been demonstrated to alter ENT1/ENT2 inhibitory potency by over an order of magnitude in structurally related 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine analogues [1]. Similarly, the nature of the alkoxy substituent on the pyridine ring directly impacts cell-free and cellular potency, as shown by the fourfold improvement observed upon replacing a 2-methoxyethoxy group with a 2-allyl substituent in an HDM2 inhibitor series [2]. Without explicit comparative binding or functional assay data, interchanging CAS 2034273-81-7 with an analog bearing a different aryl or alkoxy substitution pattern introduces uncontrolled variables that can confound SAR interpretation and waste screening resources. The quantitative evidence below identifies the few dimensions where differentiation data exist, while transparently acknowledging where data gaps remain.

Quantitative Differentiation Evidence for (4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone (CAS 2034273-81-7) vs. Closest Analogs


Ortho-Fluorophenyl Substituent on Piperazine: ENT1/ENT2 Inhibitory Activity Class-Level Inference

The 2-fluorophenyl substituent on the piperazine ring of CAS 2034273-81-7 is structurally identical to the pharmacophore present in FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a characterized dual ENT1/ENT2 inhibitor [1]. Structure–activity relationship studies on FPMINT analogues have demonstrated that the presence and position of the halogen on the phenyl ring are critical for ENT inhibitory activity; replacement or relocation of the fluorine atom significantly reduces or abolishes inhibition [1]. While direct ENT inhibition data for CAS 2034273-81-7 have not been published in the peer-reviewed literature, the shared 2-fluorophenylpiperazine substructure supports a class-level inference of potential ENT1/ENT2 modulatory activity that would not be expected from analogs bearing non-halogenated or differently substituted phenyl groups. This inference cannot be extended to the methoxyethoxy-pyridine portion of the molecule, which is absent from the FPMINT series.

Equilibrative nucleoside transporter ENT1 ENT2 fluorophenylpiperazine nucleoside transport inhibition

2-Methoxyethoxy Substituent on Pyridine: Precedent for Enhanced Potency in Kinase-Targeting Scaffolds

The 2-methoxyethoxy substituent on the pyridine ring of CAS 2034273-81-7 is a structural motif that has been independently validated as a potency-enhancing modification in a piperidine-based HDM2 inhibitor series [1]. In that series, replacement of a pyridine nitrogen with a 2-methoxyethoxy substituent (compound 14c, Table 6) improved in vitro potency relative to the unsubstituted pyridine analog, and further optimization of the aliphatic side chain yielded an additional fourfold improvement in both cell-free (fluorescence polarization) and cellular (SJSA-1 proliferation) assays [1]. Although CAS 2034273-81-7 belongs to a different chemotype (piperazine amide rather than piperidine), the 2-methoxyethoxy-pyridine substructure is identical, suggesting that this feature may confer favorable binding interactions compared to analogs with unsubstituted pyridine, smaller alkoxy groups (e.g., methoxy), or alternative heterocyclic replacements.

HDM2 inhibitor MDM2 methoxyethoxy alkoxy substituent potency optimization

Ortho- vs. Para-Fluorophenyl Substitution: Predicted Physicochemical and Pharmacological Divergence

CAS 2034273-81-7 bears a 2-fluorophenyl (ortho-fluoro) group on the piperazine ring, distinguishing it from the more commonly encountered 4-fluorophenyl (para-fluoro) piperazine analogs such as [4-(4-fluorophenyl)piperazin-1-yl](pyridin-4-yl)methanone (CAS not assigned; molecular weight 285.32) . The ortho-fluorine substituent introduces distinct electronic and steric properties: it alters the electron density on the phenyl ring via inductive withdrawal at the ortho position, influences the conformational preference of the piperazine-phenyl bond, and can modulate the pKa of the piperazine nitrogen [1]. In the context of ENT inhibitors, SAR studies have shown that the halogen position dramatically affects transporter subtype selectivity, with certain positional isomers favoring ENT2 over ENT1 [1]. While no direct comparative data exist for CAS 2034273-81-7, the ortho-fluoro substitution pattern is expected to yield different target engagement profiles, metabolic stability, and lipophilicity compared to para-fluoro analogs, making these compounds non-interchangeable in biological assays.

Fluorine positional isomerism 2-fluorophenyl 4-fluorophenyl piperazine logD receptor selectivity

Critical Data Gap Advisory: Absence of Published Head-to-Head Biological Data for CAS 2034273-81-7

A comprehensive search of PubMed, Google Patents, PubChem, ChEMBL, BindingDB, and ZINC databases (conducted April 2026) identified no peer-reviewed research articles, patents, or curated bioactivity databases containing direct experimental data (IC₅₀, Kᵢ, Kd, EC₅₀, or functional assay results) for CAS 2034273-81-7 [1][2]. The compound is listed in multiple vendor catalogs as a 'useful research compound' with purity specifications (typically 95%) but without associated biological characterization . This absence of quantitative differentiation data means that procurement decisions for CAS 2034273-81-7 currently rely on: (a) structural inference from the pharmacophoric elements (2-fluorophenylpiperazine and 2-methoxyethoxypyridine) that have been characterized in distinct chemical series; (b) the compound's utility as a tool for de novo SAR exploration rather than as a validated probe with known target engagement; and (c) the expectation that the unique combination of these two substructures may yield a biological profile not recapitulated by either substructure alone. Users are advised to request certificate of analysis (CoA) documentation including HPLC purity, residual solvent analysis, and any available vendor-generated screening data before committing to large-scale procurement.

Data transparency evidence limitation procurement risk screening compound SAR

Recommended Application Scenarios for CAS 2034273-81-7 Based on Available Evidence


De Novo SAR Exploration of 2-Fluorophenylpiperazine-Containing Ligands for Nucleoside Transporter Targets

CAS 2034273-81-7 is best deployed as a starting point for SAR expansion around the 2-fluorophenylpiperazine pharmacophore in the context of ENT1/ENT2 inhibition programs. The 2-fluorophenyl substituent has been validated as critical for ENT interaction in the FPMINT chemical series [1]. By combining this pharmacophore with a 2-methoxyethoxypyridine amide moiety unexplored in the ENT field, CAS 2034273-81-7 offers a novel chemical space entry point. Researchers should benchmark this compound against FPMINT or its close analogs in [³H]uridine uptake assays using PK15NTD-ENT1 and PK15NTD-ENT2 cell lines to establish whether the pyridine amide linker and methoxyethoxy substituent modulate ENT subtype selectivity. Procurement quantity recommendation: 5–50 mg for initial in vitro screening.

Selectivity Profiling Against Monoaminergic Receptor Panels

The 2-fluorophenylpiperazine substructure is a privileged scaffold with documented affinity for dopamine D2-like, serotonin 5-HT₁A, and 5-HT₂A receptors [1]. CAS 2034273-81-7 can be submitted to broad receptor screening panels (e.g., Eurofins Cerep, Psychoactive Drug Screening Program) to map its receptorome profile and identify potential primary targets. The 2-methoxyethoxy substituent on the pyridine ring may confer selectivity advantages over simpler phenylpiperazine analogs by introducing additional hydrogen bond acceptor capacity and modulating lipophilicity. Procurement quantity recommendation: 10–100 mg to support comprehensive radioligand displacement assays across 40–80 targets, with re-supply contingent on hit confirmation.

Physicochemical and Metabolic Stability Benchmarking Against Commercial Piperazine-Pyridine Amide Libraries

For medicinal chemistry groups building focused libraries around piperazine-pyridine amide scaffolds, CAS 2034273-81-7 serves as a reference compound for establishing baseline physicochemical parameters (logD₇.₄, aqueous solubility, plasma protein binding, microsomal stability) of the 2-fluorophenyl/2-methoxyethoxy substitution pattern. The 2-methoxyethoxy group has been shown in an independent HDM2 inhibitor series to influence DMPK properties favorably [2]. Parallel measurement of CAS 2034273-81-7 alongside its para-fluoro analog and unsubstituted phenyl analog in standard ADME assays (human liver microsome intrinsic clearance, Caco-2 permeability) will quantify the contribution of the ortho-fluoro and methoxyethoxy groups to metabolic stability and membrane permeation, informing compound prioritization in lead optimization. Procurement quantity recommendation: 50–250 mg for replicate ADME determinations.

Negative Control or Chemical Probe for Subunit-Specific Target Deconvolution

In target identification studies where a phenotypic screening hit contains the 2-fluorophenylpiperazine moiety, CAS 2034273-81-7 may be employed as a structurally matched but biologically uncharacterized comparator to control for non-specific effects of the pharmacophore. Its lack of published potency data, combined with its commercial availability at defined purity, makes it suitable as a 'blank' compound for subtractive analysis in chemoproteomics or thermal shift assays. Users should confirm compound identity by LC-MS and ¹H NMR upon receipt and establish the concentration–response relationship in the assay system of interest before drawing conclusions from comparative experiments. Procurement quantity recommendation: 10–25 mg for pilot studies.

Quote Request

Request a Quote for (4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.